3-Cyclopropoxy-2-isopropylaniline
Description
3-Cyclopropoxy-2-isopropylaniline is an aromatic amine derivative characterized by a benzene ring substituted with an aniline group (-NH₂) at position 1, a cyclopropoxy group (-O-C₃H₅) at position 3, and an isopropyl group (-CH(CH₃)₂) at position 2. The cyclopropoxy moiety introduces significant ring strain, which may enhance reactivity or binding affinity in pharmaceutical or agrochemical applications.
Properties
CAS No. |
1243456-37-2 |
|---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
3-cyclopropyloxy-2-propan-2-ylaniline |
InChI |
InChI=1S/C12H17NO/c1-8(2)12-10(13)4-3-5-11(12)14-9-6-7-9/h3-5,8-9H,6-7,13H2,1-2H3 |
InChI Key |
UBDFXYYTJBCJSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC=C1OC2CC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropoxy-2-(propan-2-yl)aniline typically involves the reaction of 3-cyclopropoxy aniline with isopropyl halides under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like acetone or ethanol at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of 3-cyclopropoxy-2-(propan-2-yl)aniline may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-2-(propan-2-yl)aniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The aniline ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aniline ring .
Scientific Research Applications
3-Cyclopropoxy-2-(propan-2-yl)aniline has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-cyclopropoxy-2-(propan-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence lists impurities and related substances from a USP monograph on Drospirenone/Ethinyl Estradiol formulations, none of which directly mirror 3-Cyclopropoxy-2-isopropylaniline. However, structural parallels and divergences can be analyzed (Table 1):
Key Differences and Implications:
Aromatic Systems: this compound: Features a benzene core with an aniline group. The electron-donating NH₂ group may enhance electrophilic substitution reactivity. Evidence Compounds: Include thiophene (sulfur-containing heterocycle, e.g., compound a) and naphthalene (polycyclic aromatic, e.g., compound c) systems. Thiophene’s aromaticity differs from benzene due to sulfur’s electronegativity, altering electronic interactions. Naphthalene’s extended conjugation increases lipophilicity compared to monoaromatic systems .
Functional Groups: Aniline vs. Amino Alcohols: The target compound’s primary amine contrasts with secondary/tertiary amines in compounds like a (methylamino-propanol) or e (N-methylpropanamine). Cyclopropoxy vs. Fluorine/Naphthol Substituents: The strained cyclopropoxy group may confer unique reactivity (e.g., ring-opening) absent in fluorine-substituted f or hydroxylated naphthalene derivatives (b, c, d). Fluorine’s electronegativity enhances stability and bioavailability, while hydroxyl groups improve solubility .
Steric Effects :
- The isopropyl group in this compound creates steric bulk near the aniline group, possibly hindering intermolecular interactions. In contrast, compound e ’s naphthalen-1-yloxy group introduces planar bulk, which may stack more readily in π-π interactions.
Data Table: Structural and Functional Comparison
| Compound | Core Structure | Key Substituents | Functional Groups | Notes |
|---|---|---|---|---|
| This compound | Benzene | Cyclopropoxy (position 3), Isopropyl (position 2) | Aniline (-NH₂) | High ring strain; steric hindrance |
| a : 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | Thiophene | Methylamino, propanol | Secondary amine, alcohol | Sulfur aromaticity; polar propanol chain |
| c : Naphthalene-1-ol | Naphthalene | Hydroxyl (position 1) | Phenol (-OH) | Extended conjugation; acidic hydroxyl |
| e : (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine | Hybrid aromatic | Naphthalen-1-yloxy, thiophen-3-yl | Tertiary amine, ether | Chiral center; dual aromatic systems |
| f : 1-Fluoronaphthalene | Naphthalene | Fluorine (position 1) | Halogen (-F) | Electronegative substituent; inert C-F bond |
Research Findings and Implications
- Reactivity : Cyclopropoxy groups (target compound) are prone to ring-opening under acidic conditions, unlike stable fluorine (f ) or ether-linked naphthalene (e ) groups .
- Solubility : The hydroxyl group in c enhances water solubility, whereas the isopropyl group in the target compound may reduce it.
- Bioactivity : Thiophene-containing compounds (a , e ) may exhibit distinct binding profiles due to sulfur’s polarizability, contrasting with the target’s benzene-aniline system.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
